2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The pyrimidine ring is then formed through a series of condensation reactions involving appropriate precursors. The final step involves the coupling of the pyrazole and pyrimidine intermediates with the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, it can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity and modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-phenylpyrimidine: A pyrimidine derivative with a phenyl group, similar to the pyrimidine ring in the compound.
N-(4-methylphenyl)acetamide: An acetamide derivative with a methylphenyl group, similar to the acetamide group in the compound.
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its combination of pyrazole, pyrimidine, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-11-20(12-10-16)25-22(30)15-28-23(31)14-21(19-7-5-4-6-8-19)26-24(28)29-18(3)13-17(2)27-29/h4-14H,15H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUIQZQVRMLLHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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